molecular formula C18H28N2O4S B4280958 tert-butyl 4-[(4-propylphenyl)sulfonyl]-1-piperazinecarboxylate

tert-butyl 4-[(4-propylphenyl)sulfonyl]-1-piperazinecarboxylate

Cat. No. B4280958
M. Wt: 368.5 g/mol
InChI Key: DLRRFLVQYAJENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(4-propylphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemical research.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-propylphenyl)sulfonyl]-1-piperazinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins involved in disease progression or cellular function.
Biochemical and Physiological Effects:
Tert-butyl 4-[(4-propylphenyl)sulfonyl]-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects, depending on the specific application and context. In some cases, it has been shown to inhibit the growth of cancer cells or reduce inflammation. In other cases, it has been shown to affect cellular signaling pathways or alter protein function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl 4-[(4-propylphenyl)sulfonyl]-1-piperazinecarboxylate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, it can be expensive and difficult to synthesize, which may limit its availability for some researchers.

Future Directions

There are several potential future directions for research on tert-butyl 4-[(4-propylphenyl)sulfonyl]-1-piperazinecarboxylate. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the identification of new applications for the compound, particularly in the field of drug development. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of tert-butyl 4-[(4-propylphenyl)sulfonyl]-1-piperazinecarboxylate.

Scientific Research Applications

Tert-butyl 4-[(4-propylphenyl)sulfonyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemical research, it has been used as a tool to study the function of certain proteins and enzymes.

properties

IUPAC Name

tert-butyl 4-(4-propylphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-5-6-15-7-9-16(10-8-15)25(22,23)20-13-11-19(12-14-20)17(21)24-18(2,3)4/h7-10H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRRFLVQYAJENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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